molecular formula C11H20O2 B15322264 1-Isobutylcyclohexane-1-carboxylic acid

1-Isobutylcyclohexane-1-carboxylic acid

Cat. No.: B15322264
M. Wt: 184.27 g/mol
InChI Key: PNYKNBFZBIRUNG-UHFFFAOYSA-N
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Description

1-Isobutylcyclohexane-1-carboxylic acid is a chemical compound belonging to the class of cycloalkanes. It is characterized by a cyclohexane ring with an isobutyl group attached to the first carbon and a carboxylic acid group at the same position. This compound is of interest in various scientific and industrial applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutylcyclohexane-1-carboxylic acid can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of cyclohexane with isobutyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Hydrogenation of Cyclohexene Derivatives: Cyclohexene can be first alkylated to form 1-isobutylcyclohexene, which is then hydrogenated to produce the carboxylic acid.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.

  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

  • Substitution Reactions: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution Reactions: Various halogenating agents like bromine (Br₂) and iodine (I₂) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO₂) and water (H₂O).

  • Reduction: Primary alcohols, secondary alcohols, and aldehydes.

  • Substitution Reactions: Halogenated derivatives of cyclohexane.

Scientific Research Applications

1-Isobutylcyclohexane-1-carboxylic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used in the study of reaction mechanisms.

  • Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Isobutylcyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-Isobutylcyclohexane-1-carboxylic acid is similar to other cycloalkane carboxylic acids, such as:

  • Cyclohexane-1-carboxylic acid: Lacks the isobutyl group.

  • 1-Methylcyclohexane-1-carboxylic acid: Has a methyl group instead of an isobutyl group.

  • 1-Ethylcyclohexane-1-carboxylic acid: Has an ethyl group instead of an isobutyl group.

Uniqueness: The presence of the isobutyl group in this compound provides it with unique chemical properties compared to its analogs, such as increased steric hindrance and potential for different reactivity patterns.

This comprehensive overview highlights the significance of this compound in various fields and its potential applications

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-(2-methylpropyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O2/c1-9(2)8-11(10(12)13)6-4-3-5-7-11/h9H,3-8H2,1-2H3,(H,12,13)

InChI Key

PNYKNBFZBIRUNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCCC1)C(=O)O

Origin of Product

United States

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